5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione

Regioisomer Spectroscopic Characterization Structural Confirmation

5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione (CAS 121070-04-0) is a synthetic heterocyclic quinone with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol. It belongs to the isoquinoline-7,8-dione subclass, characterized by a quinone redox system fused to a heteroaromatic framework at the 7,8-positions.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 121070-04-0
Cat. No. B12674314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione
CAS121070-04-0
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C(=O)C2=C1C=CN=C2)O
InChIInChI=1S/C10H7NO4/c1-15-10-5-2-3-11-4-6(5)7(12)8(13)9(10)14/h2-4,14H,1H3
InChIKeyPUFUORRKKCDXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione (CAS 121070-04-0): Chemical Identity and Core Structural Features for Scientific Procurement


5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione (CAS 121070-04-0) is a synthetic heterocyclic quinone with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . It belongs to the isoquinoline-7,8-dione subclass, characterized by a quinone redox system fused to a heteroaromatic framework at the 7,8-positions [1]. This distinguishes it from the more extensively studied isoquinoline-5,8-dione regioisomers, which form the core scaffold of several naturally occurring antibiotics like saframycins, renierone, and mimocin [2]. The compound features a methoxy substituent at position 5 and a methyl group at position 6 on the dihydroisoquinoline ring, a substitution pattern that dictates its unique electronic distribution and reactivity profile compared to other regioisomers [1].

Regioisomer identity verification for quinone redox studies
Negative control for 5,8-dione natural product antibiotic research
Synthetic intermediate for regioselective isoquinolinequinone construction

Why 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione Cannot Be Replaced by Generic Isoquinolinequinone Analogs


Isoquinolinequinones are not a monolithic chemical class with interchangeable biological behavior. The specific placement of the quinone moiety—at the 7,8- versus the 5,8-positions—fundamentally alters the compound's redox potential, electronic distribution, and target engagement profile [1]. Early structure-activity relationship (SAR) studies on heterocyclic quinones demonstrated that the position of the quinone ring dictates enzyme inhibitory potency; for instance, o-quinoline quinones (5,6-diones) were found to be more potent inhibitors of avian myeloblastosis virus reverse transcriptase than p-quinoline quinones (5,8-diones) [2]. Furthermore, the 5-methoxy and 6-methyl substituents on the target compound create a distinct hydrogen-bonding capacity and steric environment. Even a change in regioisomerism from a 5,8-dione to a 7,8-dione produces a molecule with distinguishable UV, IR, NMR, and mass spectra, confirming they are fundamentally different chemical entities that cannot be assumed to behave identically in a biological or chemical system [3]. Substituting with a common 5,8-dione scaffold would procure a molecule with a different redox center and, consequently, a divergent biological profile.

Regioisomer mismatch: 7,8-dione vs. 5,8-dione scaffold alters redox potential and target engagement; spectral and chromatographic profiles differ.
Substitution pattern shift: 5-methoxy,6-methyl arrangement creates unique H-bonding and steric environment not replicated by other isoquinolinequinones.
Natural product analog confusion: The 5,8-dione core (saframycin class) cannot be replaced with the 7,8-dione regioisomer without altering biological response context.

Quantitative Differentiation Evidence for 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione Against Key Comparators


Regioisomeric Differentiation: Spectroscopic Distinction from the 5,8-Dione Scaffold

The target compound (5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione) was synthesized and directly compared to its regioisomer, 7-methoxy-6-methyl-5,8-isoquinolinedione. The two isomeric quinones were unambiguously distinguished by comparison of their UV, IR, ¹H and ¹³C NMR, and mass spectra, confirming their unique structural identities [1]. The 5,8-dione regioisomer is the core scaffold for the natural antibiotics saframycin, renierone, and mimocin, while the 7,8-dione regioisomer represents a distinct synthetic entity with a different redox positioning [1].

Spectroscopic regioisomer distinction
Head-to-head
Distinct UV, IR, NMR, MS profiles vs. 5,8-dione regioisomer
Confirmed across five analytical techniques
Supports procurement of verified 7,8-dione identity
Regioisomer Spectroscopic Characterization Structural Confirmation

Class-Level Reverse Transcriptase Inhibitory Activity and Cytotoxicity Profile

While this specific compound was not individually tested, a comparative study of 13 heterocyclic quinones, including 7 isoquinoline quinones, established a class-level benchmark for biological performance. Most of the isoquinoline and quinoline quinones inhibited avian myeloblastosis virus reverse transcriptase (AMV-RT) to the same extent as the positive control streptonigrin, with ID50 values ranging between 1 and 5 μg/mL [1]. In comparison, an indole quinone derivative (4,7-dihydro-2,3-dimethylindole-4,7-dione) had a significantly higher ID50 of 80 μg/mL. Critically, the cytotoxicities of the quinone class were much lower than that of streptonigrin; the ID50 values against murine lymphoblastoma L5178Y cells were all higher than 0.15 μg/mL, while streptonigrin showed 50% cell growth inhibition at 0.0025 μg/mL [1]. This establishes a therapeutic window for the class. Furthermore, subsequent SAR work revealed that the position of the quinone moiety is a key determinant of potency, with o-quinoline quinones (analogous to 7,8-diones) being more potent AMV-RT inhibitors than p-quinoline quinones (analogous to 5,8-diones) [2].

Class-level RT inhibition
Class-level
Isoquinoline quinone class ID50 1–5 μg/mL (AMV-RT); cytotoxicity ID50 >0.15 μg/mL
Compound not directly tested; data from 13 heterocyclic quinones
Provides class-level antiviral screening context
Antiviral Reverse Transcriptase Inhibition Cytotoxicity

Synthetic Differentiation: CAN-Mediated Oxidative Demethylation Route

The 7,8-dione regioisomer is accessed through a distinct synthetic route. Oxidative demethylation of suitably substituted isoquinolines with ceric ammonium nitrate (CAN) yields a mixture of 5,8- and 7,8-dione regioisomers, as described in the foundational synthesis literature and in Science of Synthesis [1][2]. Specifically, treatment of 8-amino-5,7-dimethoxy-6-methylisoquinoline with CAN produced both 7-methoxy-6-methyl-5,8-isoquinolinedione and the target compound 5-methoxy-6-methyl-7,8-isoquinolinedione [3]. This establishes the compound as a defined synthetic product, distinct from the naturally occurring 5,8-dione scaffold which can be accessed via Fremy's salt oxidation [3]. The target compound is therefore a valuable intermediate and a structural analog for probing the SAR of the quinone position in medicinal chemistry campaigns.

Synthetic route differentiation
Method context
CAN-mediated oxidative demethylation yields 7,8-dione; Fremy’s salt route gives 5,8-dione
Precursor: 8-amino-5,7-dimethoxy-6-methylisoquinoline
Enables regioisomer-specific SAR probe access
Synthetic Chemistry Oxidative Demethylation Precursor

Molecular Formula and Substitution Pattern Distinction from the Fully Aromatic Analog

The target compound (CAS 121070-04-0) has a molecular formula of C10H7NO4 and a molecular weight of 205.17 g/mol . This differentiates it from the closely related, fully aromatic analog 5-methoxy-6-methylisoquinoline-7,8-dione (CAS 86433-71-8), which has a formula of C11H9NO3 and a molecular weight of 203.19 g/mol [1]. The difference of one carbon and one oxygen atom between the two compounds indicates a fundamental change in the substitution pattern on the heterocyclic core, which will affect hydrogen-bonding capacity, lipophilicity (logP), and electronic properties. This is not a case of simple tautomerism but a distinct chemical composition, as evidenced by their different CAS registrations and formulas .

Molecular formula distinction
Specification review
C10H7NO4 vs. C11H9NO3
MW 205.17 vs. 203.19 g/mol, Δ 1.98 g/mol
Non-interchangeable physicochemical properties
Physicochemical Property Molecular Formula Substitution Pattern

Optimal Research and Industrial Application Scenarios for 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione


Negative Control or Specificity Probe in Isoquinolinequinone Antibiotic Research

In studies of the saframycin, renierone, or mimocin classes of antibiotics, the 5,8-dione scaffold is the pharmacologically active core. The 7,8-dione regioisomer serves as an essential negative control to confirm that biological activity is specific to the 5,8-quinone positioning. Its direct spectroscopic differentiation from the 5,8-dione isomer ensures experimental validity [1].

Structure-Activity Relationship (SAR) Studies on Redox-Dependent Enzyme Inhibition

Based on class-level evidence that the quinone position is a critical determinant of enzyme inhibitory potency against reverse transcriptase, this specific 7,8-dione compound is a key tool for probing the redox-dependent binding pocket of target enzymes. Its use allows researchers to map the spatial requirements of the enzyme's quinone-binding site relative to the 5,8-dione series [2].

Synthetic Methodology Development for Regioselective Quinone Construction

As a product of CAN-mediated oxidative demethylation that is formed alongside the 5,8-dione isomer, this compound is a benchmark substrate for developing and validating new regioselective oxidation methods. The challenge of selectively producing either the 5,8- or 7,8-dione from a common precursor makes this compound a valuable analytical standard in synthetic chemistry [3][4].

Application
Selection Property
Validation Focus
Negative control for 5,8-dione antibiotic studies
Regioisomeric identity verification
Spectroscopic confirmation vs 5,8-dione scaffold
Redox-dependent enzyme inhibition SAR
Quinone positioning review
Enzyme inhibition potency comparison
Regioselective quinone synthesis methodology
Synthetic route differentiation
Regioisomer ratio analysis
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